![molecular formula C16H19FN2O B5663890 1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine](/img/structure/B5663890.png)
1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine derivatives and related compounds has been explored in the context of confirming the structures of various metabolites. The synthesis processes involve multiple steps, including salification, monosubstitution reactions, and separations, leading to compounds with identified structures through techniques such as IR and 1H NMR (Jian, 2011).
Molecular Structure Analysis
Molecular structure analyses of benzylpiperazine derivatives, including those closely related to 1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine, reveal similar molecular conformations among derivatives. However, variations in intermolecular interactions have been observed, which are critical in determining the physicochemical properties and biological activities of these compounds (Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine derivatives primarily focus on the biotransformation pathways in biological systems. Studies have identified main pathways, including O-demethylation, N-dealkylation, and hydroxylation, which significantly affect the pharmacokinetic profiles of these compounds (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of benzylpiperazine derivatives are often characterized by their crystalline structures and molecular conformations. X-ray diffraction studies provide insights into the crystalline structures, revealing the arrangements of molecules in solid form and their intermolecular interactions, which are essential for understanding the compound's stability and solubility (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine derivatives, including their reactivity, stability, and interactions with biological targets, are crucial for their pharmacological profiles. Spectroscopic investigations, including FT-IR, FT-Raman, UV, and NMR, alongside molecular docking studies, offer comprehensive insights into the compound's chemical behavior and potential therapeutic applications (Subashini & Periandy, 2017).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDVKXGJPIBQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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